Piperidin-4-ylmethyl-quinoxalin-2-yl-amine hydrochloride
Description
Piperidin-4-ylmethyl-quinoxalin-2-yl-amine hydrochloride is a quinoxaline derivative featuring a piperidin-4-ylmethylamine substituent at the 2-position of the quinoxaline ring. Quinoxalines are nitrogen-containing heterocycles known for their versatility in medicinal chemistry, particularly in targeting enzymes and receptors involved in diseases such as cancer and infectious disorders .
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)quinoxalin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.ClH/c1-2-4-13-12(3-1)16-10-14(18-13)17-9-11-5-7-15-8-6-11;/h1-4,10-11,15H,5-9H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWZFMKUROYTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=NC3=CC=CC=C3N=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Piperidin-4-ylmethyl-quinoxalin-2-yl-amine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, antibacterial activity, and enzyme inhibition, supported by relevant research findings and data tables.
1. Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of quinoxaline derivatives with piperidine moieties. The synthesis typically involves the formation of the quinoxaline core followed by alkylation with piperidine derivatives.
2.1 Cytotoxicity
Research indicates that quinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds related to quinoxaline, including piperidinyl derivatives, can induce apoptosis in cancer cells through mechanisms involving the inhibition of key proteins such as PARP-1 and EGFR.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Quinoxaline Derivative A | HCT116 | 1.9 |
| Quinoxaline Derivative B | MCF7 | 2.3 |
| Piperidinyl Quinoxaline | Various Cancer Lines | <10 |
The above table illustrates the potency of several quinoxaline derivatives, highlighting their potential as anticancer agents.
2.2 Antibacterial Activity
The antibacterial properties of piperidinyl quinoxaline derivatives have been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate varying levels of effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.015 |
The compound demonstrated strong antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use in treating bacterial infections.
2.3 Enzyme Inhibition
Piperidinyl quinoxaline derivatives have also been studied for their enzyme inhibitory effects, particularly on acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for neurodegenerative diseases and other conditions.
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase | 85% |
| Urease | 90% |
These findings indicate that piperidinyl quinoxaline derivatives could serve as effective enzyme inhibitors, contributing to their therapeutic applications.
3. Case Studies and Research Findings
Several studies have explored the biological activities of piperidinyl quinoxaline derivatives:
- Cytotoxicity Study : A study published in Molecules reported that a specific derivative exhibited an IC50 value of 2.3 µM against MCF7 cells, indicating potent anticancer properties .
- Antibacterial Evaluation : Research conducted by Brazilian Journal of Pharmaceutical Sciences demonstrated that these compounds showed moderate to strong antibacterial activity against multiple strains, with MIC values ranging from 0.0039 to 0.025 µg/mL .
- Enzyme Inhibition Analysis : A study highlighted the effectiveness of these compounds as AChE inhibitors, achieving over 85% inhibition in vitro .
4. Conclusion
This compound exhibits promising biological activities, including significant cytotoxicity against cancer cells, strong antibacterial effects, and notable enzyme inhibition capabilities. These properties position it as a candidate for further development in therapeutic applications targeting cancer and bacterial infections.
Scientific Research Applications
Medicinal Chemistry
Piperidin-4-ylmethyl-quinoxalin-2-yl-amine hydrochloride has been investigated for its potential as a lead compound in drug discovery. Its structural features allow for modifications that can enhance its pharmacological properties.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit notable antibacterial and antifungal properties. For instance, a study showed that related compounds demonstrated minimum inhibitory concentration (MIC) values against various pathogens:
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| Quinoxaline Derivative | Staphylococcus aureus | 0.0039 |
| Quinoxaline Derivative | Escherichia coli | 0.025 |
| Piperidine Derivative | Candida albicans | 3.125 |
These findings suggest that modifications in the quinoxaline structure can lead to enhanced antimicrobial efficacy.
Anticancer Activity
Case studies have demonstrated the anticancer potential of this compound. For example, one study reported that derivatives of quinoxaline induced apoptosis in human cancer cell lines, showcasing dose-dependent inhibition of cell proliferation.
Neuroprotective Effects
The piperidine moiety is associated with central nervous system (CNS) activity, which may contribute to neuroprotective effects. Compounds containing this structure have been explored for their potential in treating neurodegenerative diseases.
Case Studies
Case Study 1: Antiplasmodium Activity
A recent study evaluated novel quinoline-piperidine scaffolds for their antiplasmodium activity, revealing several compounds with nanomolar potency against Plasmodium falciparum. The introduction of piperidine was noted to enhance drug uptake through pH trapping mechanisms in the acidic environment of the parasite's digestive vacuole .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of piperidine derivatives, confirming their effectiveness against a panel of bacterial strains, including multidrug-resistant variants . The results highlighted the compound's potential as a scaffold for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with Piperidin-4-ylmethyl-quinoxalin-2-yl-amine hydrochloride, differing in substituent placement, heterocyclic systems, or functional groups. These variations influence physicochemical properties and biological activity.
1-(Quinoxalin-2-yl)piperidin-4-amine Hydrochloride
- Structure: The quinoxaline ring is attached to the piperidine’s nitrogen (position 1), with an amine group at piperidine position 4.
- Key Difference: Unlike the target compound, the piperidine moiety is directly linked to the quinoxaline via its nitrogen atom rather than a methylene bridge. This may alter conformational flexibility and receptor interactions .
[3-(4-Amino-piperidin-1-yl)-quinoxalin-2-yl]-cyclopropyl-amine Hydrochloride
- Molecular Formula : C₁₆H₂₂ClN₅ (molar mass: 319.83 g/mol).
- Structure: Features a cyclopropylamine group at quinoxaline position 2 and a 4-amino-piperidine at position 3.
1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride
- Structure: Replaces quinoxaline with pyrimidine, a smaller heterocycle with two nitrogen atoms.
- Key Difference : The pyrimidine ring reduces molecular weight and alters electronic properties, which may improve aqueous solubility (as a dihydrochloride salt) but reduce aromatic stacking interactions critical for target binding .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Heterocycle Impact: Quinoxaline derivatives generally exhibit broader aromatic surface areas than pyrimidine analogs, favoring interactions with hydrophobic protein pockets. Pyrimidine-based compounds, however, may offer better solubility and metabolic stability .
- Substituent Positioning: Piperidine at quinoxaline position 2 (as in the target compound) vs. position 3 (as in ’s compound) could influence binding orientation in enzymatic active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
